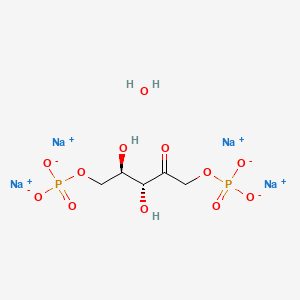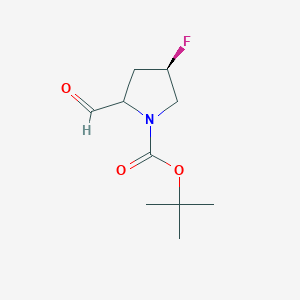
tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a fluorine atom, and a formyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .
化学反应分析
Types of Reactions
tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the formyl group can participate in hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
- tert-Butyl (4R)-4-chloro-2-formylpyrrolidine-1-carboxylate
- tert-Butyl (4R)-4-bromo-2-formylpyrrolidine-1-carboxylate
- tert-Butyl (4R)-4-methyl-2-formylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
属性
分子式 |
C10H16FNO3 |
|---|---|
分子量 |
217.24 g/mol |
IUPAC 名称 |
tert-butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8?/m1/s1 |
InChI 键 |
PABLOPMZCFQFHB-GVHYBUMESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC1C=O)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
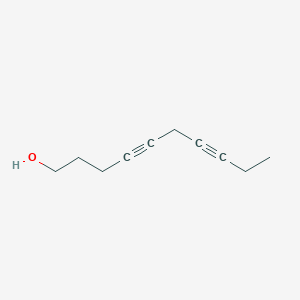
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)
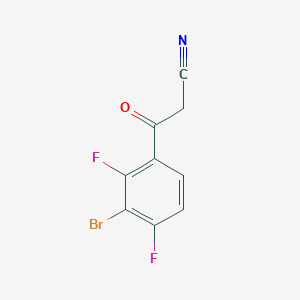
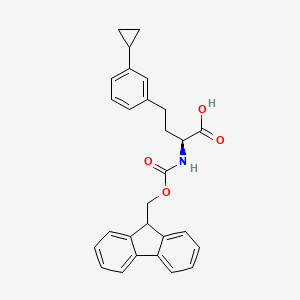
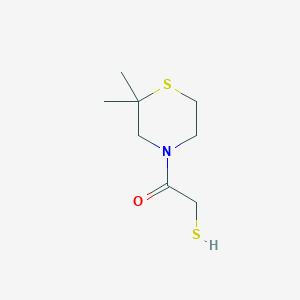
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
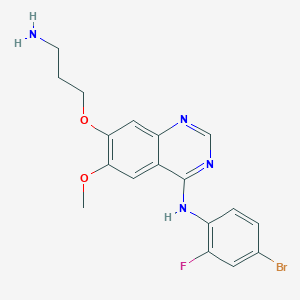
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
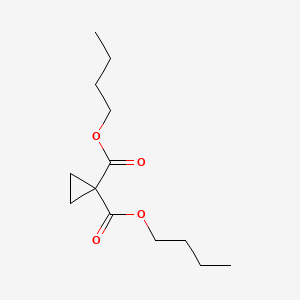


![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
